molecular formula C12H13F3O B1520803 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one CAS No. 1184224-97-2

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one

Cat. No. B1520803
M. Wt: 230.23 g/mol
InChI Key: BNJMKJLTHQZXOJ-UHFFFAOYSA-N
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Description

“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is a chemical compound with the CAS Number: 1184224-97-2 . It has a molecular weight of 230.23 . The IUPAC name for this compound is 3-methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone .


Molecular Structure Analysis

The InChI code for “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is 1S/C12H13F3O/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8H,6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is a liquid at room temperature .

Scientific Research Applications

Catalyst Recycling in Organic Synthesis

A novel fluorous room-temperature ionic liquid, utilized as a solvent for the homogeneous hydrosilylation of alkenes, showcased the potential for catalyst recycling with high efficiency. This study underlines the fluorous phase's unique behavior in organic reactions and its role in sustainable chemistry practices (J. van den Broeke, F. Winter, B. Deelman, G. van Koten, 2002).

Ionic Liquids in Green Chemistry

Research into the hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate raised awareness about the potential hazards and stability concerns of ionic liquids, challenging the notion that they are universally 'green' solvents. This highlights the importance of evaluating ionic liquids for their environmental impact (R. P. Swatloski, J. Holbrey, R. Rogers, 2003).

Polymer Science and Engineering

The use of 1-butyl-3-methylimidazolium hexafluorophosphate as a solvent for the copper(I) mediated living radical polymerization of methyl methacrylate demonstrated enhanced reaction rates and the production of polymers with narrow polydispersity. This application signifies ionic liquids' utility in polymer synthesis, offering a pathway to precision polymer engineering (A. Carmichael, D. Haddleton, S. Bon, K. R. Seddon, 2000).

Synthesis of Repaglinide Intermediate

A study reported the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a key intermediate for the oral diabetes medicine Repaglinide, showcasing the application of environmentally friendly catalytic hydrogenation. This process emphasizes the role of green chemistry in pharmaceutical manufacturing (H. Liu, D. Huang, Yue Zhang, 2011).

Material Science and Solar Cell Technology

Research into the structural and optical properties of composite polymer/fullerene films for organic solar cells shed light on how annealing can improve the efficiency of solar cells by enhancing polymer crystallinity. This finding has implications for the development of more efficient organic photovoltaic devices (T. Erb, U. Zhokhavets, G. Gobsch, S. Raleva, B. Stühn, P. Schilinsky, C. Waldauf, C. Brabec, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” could involve further exploration of its synthesis, reactivity, and potential applications. Trifluoromethyl groups are often used in medicinal chemistry to enhance biological activity and increase chemical or metabolic stability , suggesting potential avenues for future research.

properties

IUPAC Name

3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJMKJLTHQZXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233702
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one

CAS RN

1184224-97-2
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184224-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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